![molecular formula C7H7NO3S B1361314 [(Thiophene-2-carbonyl)-amino]-acetic acid CAS No. 33955-17-8](/img/structure/B1361314.png)
[(Thiophene-2-carbonyl)-amino]-acetic acid
描述
[(Thiophene-2-carbonyl)-amino]-acetic acid is an organic compound . It is related to Thiophene-2-carboxylic acid, which is an organic compound with the formula SC4H3CO2H .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of[(Thiophene-2-carbonyl)-amino]-acetic acid was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .科学研究应用
Synthesis of New Derivatives
(Thiophene-2-carbonyl)-amino-acetic acid is used in synthesizing new chemical compounds. For example, it reacts with thioglycolic acid to form 2-(thiophene-2-carbonylcarbamothioylthio)acetic acid, which further reacts to produce new thiazole and annulated thiazole derivatives. Some of these compounds have been tested for antimicrobial activity against selected microorganisms (El-Mawgoud, Atta-Allah, & Hemdan, 2018).
Electrochemical DNA Sensor Development
This compound is instrumental in the synthesis of thiophene derivatives for electrochemical DNA sensors. Specifically, the carboxyl group of 3-thiophene acetic acid is protected for hybridized sensors, which are essential in biological recognition and monitoring DNA hybridization (Kang et al., 2004).
Novel Synthetic Processes
New synthetic processes for 2-amino-thiophene derivatives are developed using (Thiophene-2-carbonyl)-amino-acetic acid. These processes yield products with excellent chemoselectivity and high efficiency under mild conditions, contributing to the advancement in pharmacy for wheat disease treatment (Qiu Huayu, 2011).
Molecular Docking and Electronic Properties
The compound plays a role in computational studies to understand molecular docking and electronic properties. It is used in DFT calculations to explore intermolecular interactions and electroniccharge transfer in molecules. This understanding is crucial for drug design and the development of competitive inhibitors for enzymes like Human monoamine oxidase (Issa, Sagaama, & ISSAOUI, 2020).
Application in Organic Photovoltaic Cells
Modification of single-wall carbon nanotubes with 2-aminothiophene derived from thiophene enhances the efficiency of polymer-fullerene photovoltaic cells. This application signifies the potential of thiophene derivatives in improving renewable energy technologies (Stylianakis, Mikroyannidis, & Kymakis, 2010).
Development of Polymeric Reagents
Thiophene-3-acetic acid derivatives have been used in electrochemical polymerization to create functionalized thiophene polymers. These polymers serve as polymeric reagents forvarious chemical reactions, showing significant potential in materials science and chemistry (Welzel, Kossmehl, Schneider, & Plieth, 1995).
安全和危害
未来方向
属性
IUPAC Name |
2-(thiophene-2-carbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c9-6(10)4-8-7(11)5-2-1-3-12-5/h1-3H,4H2,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTJGIBOVGESBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350436 | |
| Record name | [(Thiophene-2-carbonyl)-amino]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Thiophene-2-carbonyl)-amino]-acetic acid | |
CAS RN |
33955-17-8 | |
| Record name | [(Thiophene-2-carbonyl)-amino]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((2-Thienylcarbonyl)amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

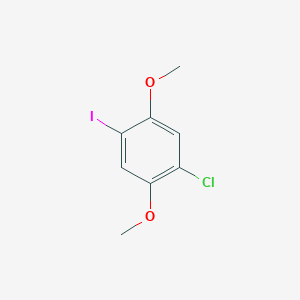
![(4R,5S)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one](/img/structure/B1361233.png)
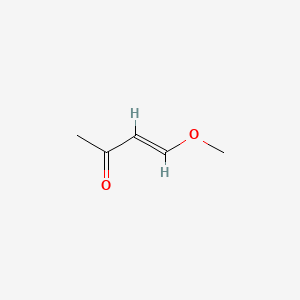

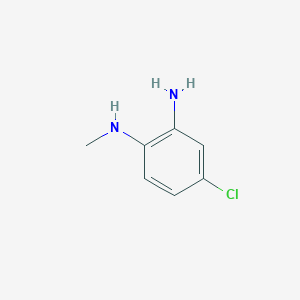

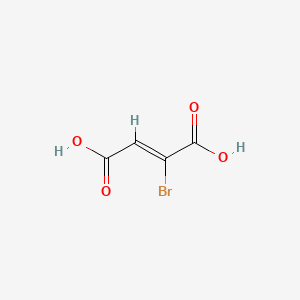
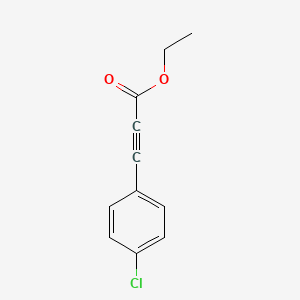
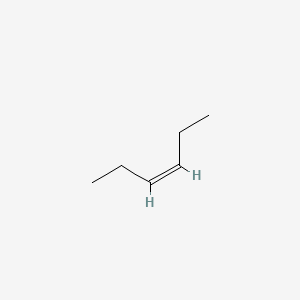
![3-Phenyl-benzo[c]isoxazole-5-carboxylic acid](/img/structure/B1361248.png)
![8-Methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1361250.png)


